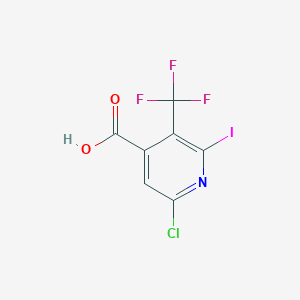

2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid

Overview

Description

“2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid” is a research chemical . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It has a molecular weight of 225.55 .Scientific Research Applications

Synthesis and Material Development

- Synthesis Techniques : Research on the synthesis of related compounds, like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, involves optimizing conditions such as temperature and reaction time to achieve high yields and purity (Liu Guoqua, 2014).

- Halogen Manipulation : Studies on halogen shuffling in pyridines show that 2-chloro-6-(trifluoromethyl)pyridine can be converted into various derivatives, demonstrating the flexibility of this compound in synthetic chemistry (F. Mongin et al., 1998).

- Electroorganic Synthesis : Electrochemical methods have been explored for synthesizing nicotinic acid derivatives, highlighting an alternative approach for compound formation (R. R. Raju et al., 2003).

Biomedical Applications

- Antimicrobial Activity : Some derivatives of isonicotinic acid have shown promising antimycobacterial and antimicrobial activities, suggesting potential applications in treating bacterial infections (Vikramjeet Judge et al., 2012).

- Antiinflammatory Properties : Isonicotinic and cinchoninic acid derivatives, which are structurally related to 2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid, have been reported to possess anti-inflammatory properties (M. Pavlova et al., 2002).

Environmental and Industrial Applications

- Biotransformation Studies : The biotransformation of related compounds like 2-chloronicotinic acid has been investigated, demonstrating its potential as a precursor in the synthesis of pesticides and medicines (Liqun Jin et al., 2011).

Crystallography and Structural Analysis

Crystal Structure Studies : The crystal structures of compounds like triphenyltin esters of 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids have been elucidated, contributing to the understanding of molecular interactions in solid states (Zhongjun Gao et al., 2008).

Surface Interaction Analysis : Research on bi-isonicotinic acid adsorption on rutile TiO2(110) provides insights into dye-surface interactions in photoelectrochemical applications (L. Patthey et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have applications in pharmaceuticals .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability.

Result of Action

It is known that trifluoromethylpyridines are used in the protection of crops from pests and have applications in pharmaceuticals .

Action Environment

The compound is light sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition to protect it from exposure to light . These environmental factors can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

6-chloro-2-iodo-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3INO2/c8-3-1-2(6(14)15)4(5(12)13-3)7(9,10)11/h1H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSAPYIPYDJBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)I)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)

![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)

![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)

![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)